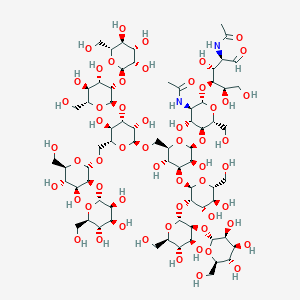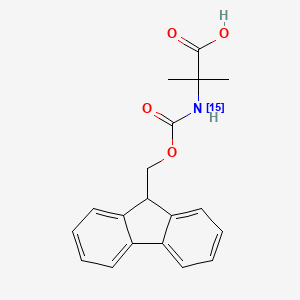![molecular formula C34H56BF4P2Rh- B1512816 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate CAS No. 1000393-36-1](/img/structure/B1512816.png)
1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Overview
Description
"1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate" is a sophisticated organometallic compound featuring rhodium at its core. It is renowned for its remarkable catalytic properties, making it a notable player in various chemical reactions, especially in the field of asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction between rhodium precursors with 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene and 1,5-cyclooctadiene in the presence of tetrafluoroboric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
For industrial production, the process is scaled up, maintaining rigorous control over reaction parameters such as temperature, pressure, and purity of reagents. Continuous flow methods might be employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound is highly versatile in undergoing various types of reactions such as:
Oxidation: It can be oxidized to higher oxidation states of rhodium.
Reduction: Suitable reducing agents can revert it to its initial state.
Substitution: The ligands can be substituted under appropriate conditions, showcasing its utility in fine-tuning catalytic properties.
Common Reagents and Conditions
Typical reagents include strong acids, bases, and various organic solvents. Reaction conditions are fine-tuned to achieve optimal results, often involving specific temperatures and atmospheric controls.
Major Products Formed
Depending on the reaction type and conditions, the major products can range from modified ligands to entirely new rhodium complexes, each with potential application in catalysis.
Scientific Research Applications
Chemistry
In chemistry, this compound is pivotal in enantioselective catalysis, aiding in the synthesis of chiral molecules crucial for pharmaceuticals and agrochemicals.
Biology
Though less common in biological contexts, its catalytic prowess is explored in biochemical applications where precise chiral molecules are necessary.
Medicine
In medicinal chemistry, it's valued for creating enantiomerically pure compounds, vital for the efficacy and safety of drugs.
Industry
Industrially, it serves in the manufacture of fine chemicals, polymers, and other materials where catalytic efficiency and specificity are critical.
Mechanism of Action
The compound exerts its effects primarily through coordination chemistry, where the rhodium center interacts with substrates, facilitating various transformations. Its chiral phosphine ligands are key to its enantioselectivity, directing reactions toward specific enantiomers.
Comparison with Similar Compounds
When compared to other rhodium-based complexes, this compound stands out due to its superior enantioselectivity and efficiency in catalysis. Similar compounds include:
Tris(triphenylphosphine)rhodium(I) chloride
[Rh(cod)2]BF4: Each differs in ligand structure and catalytic behavior, but none quite match the unique balance of activity and selectivity exhibited by 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate.
Hopefully this helps! What more are you curious about?
Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44P2.C8H12.BF4.Rh/c1-17(2)21-13-14-22(18(3)4)27(21)25-11-9-10-12-26(25)28-23(19(5)6)15-16-24(28)20(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12,17-24H,13-16H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t21-,22-,23-,24-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKOQQHIAGRJHA-AUXLTOJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC(P1C2=CC=CC=C2P3C(CCC3C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC([C@H]1P([C@@H](CC1)C(C)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C(C)C)C(C)C)C.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56BF4P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746257 | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000393-36-1 | |
| Record name | (1Z,5Z)-cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-di(propan-2-yl)phospholan-1-yl]phenyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![yl)Methyl]benzoate](/img/structure/B1512734.png)

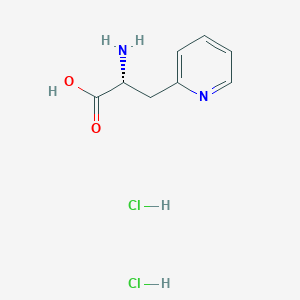
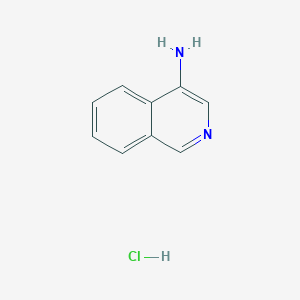
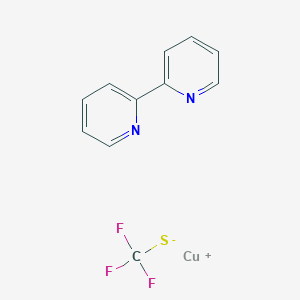
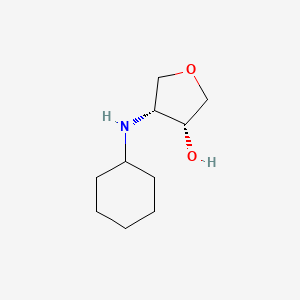

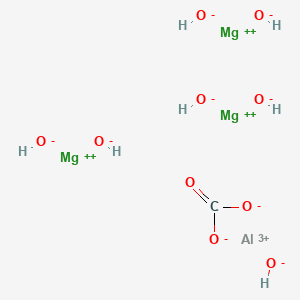
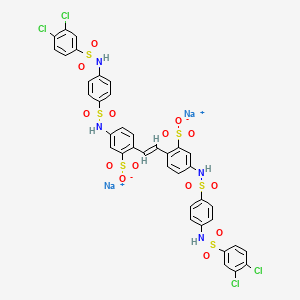
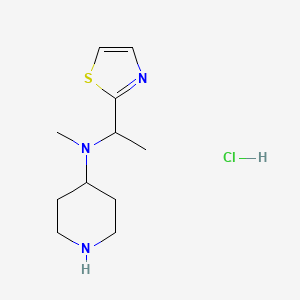
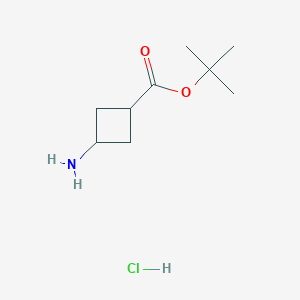
![6-Methylisoxazolo[5,4-d]pyrimidin-3-amine](/img/structure/B1512767.png)
